Home > Products > Screening Compounds P68862 > ethyl 1-butyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
ethyl 1-butyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate -

ethyl 1-butyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Catalog Number: EVT-4877217
CAS Number:
Molecular Formula: C26H25N5O5
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Ethylquinoxalin-2(1H)-one Derivatives

  • Compound Description: 3-Ethylquinoxalin-2(1H)-one serves as a versatile intermediate for synthesizing various quinoxaline derivatives. The ethyl group can be transformed into functional groups like α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl. []
  • Relevance: This compound shares the core quinoxaline structure with the target compound, ethyl 1-butyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. The derivatization potential at the 3-position of the quinoxaline moiety, as demonstrated with 3-ethylquinoxalin-2(1H)-one, highlights a possible synthetic route for modifying the target compound. [] (https://www.semanticscholar.org/paper/debd63cb5b98a64a83e7ba70cdd894355d92ce55)

2-Aryl-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-ones

  • Compound Description: These compounds, particularly those with halo-substitutions (F, Cl, Br, I), demonstrated promising in vitro anti-tumor activity against A549 and HT29 cancer cell lines. Notably, the fluoro-substituted derivative exhibited superior activity compared to the reference drug Cisplatin. []
  • Relevance: This class of compounds shares the pyrrolo[3,4-b]quinoxaline scaffold with the target compound, ethyl 1-butyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. The presence of a substituent at the 2-position and the observed anti-tumor activities in these analogs suggest potential biological relevance for the target compound and its derivatives. [] (https://www.semanticscholar.org/paper/f73623d9d3bb0338dbeba8bd6dac36433a31d3a8)
  • Compound Description: This series of compounds, incorporating isatin, 1,2,4-triazole/1,3,4-thiadiazole, and spiroindoline units, were designed and synthesized to investigate their cytotoxic activity against cancer cells. Several derivatives exhibited excellent anti-proliferative effects against various human cancer cell lines, including gastric, breast, nasopharyngeal, and oral carcinoma cells. []
  • Relevance: Although structurally distinct from the target compound, this group of compounds highlights the importance of heterocyclic moieties, such as triazoles and thiadiazoles, in designing and developing potential anticancer agents. The target compound, ethyl 1-butyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, also contains heterocyclic units and could be structurally modified to incorporate similar functionalities. [] (https://www.semanticscholar.org/paper/a3c92e46867276955e50b69657c1961c95343d0f)

Properties

Product Name

ethyl 1-butyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

IUPAC Name

ethyl 1-butyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate

Molecular Formula

C26H25N5O5

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C26H25N5O5/c1-3-5-15-30-24(29-21(32)14-13-17-9-8-10-18(16-17)31(34)35)22(26(33)36-4-2)23-25(30)28-20-12-7-6-11-19(20)27-23/h6-14,16H,3-5,15H2,1-2H3,(H,29,32)/b14-13+

InChI Key

OQQNUEZKCUKDQA-BUHFOSPRSA-N

SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]

Isomeric SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.